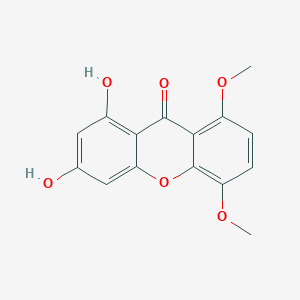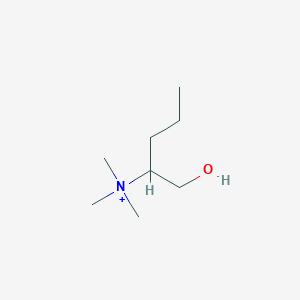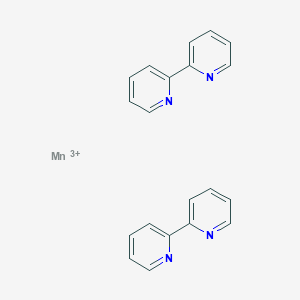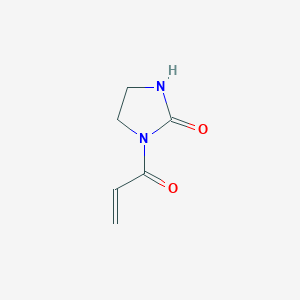![molecular formula C28H32O6 B14296373 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid CAS No. 112752-90-6](/img/structure/B14296373.png)
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a phenolic structure, which is known for its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation steps, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism by which 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid exerts its effects involves interactions with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid stands out due to its unique structure, which combines multiple phenolic groups with a butenyl chain. This configuration enhances its reactivity and potential biological activities compared to simpler phenolic compounds.
Eigenschaften
CAS-Nummer |
112752-90-6 |
|---|---|
Molekularformel |
C28H32O6 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid |
InChI |
InChI=1S/C22H20O2.2C3H6O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*1-2-3(4)5/h3-15,23-24H,2H2,1H3;2*2H2,1H3,(H,4,5) |
InChI-Schlüssel |
MREXGUXVYLHSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.CCC(=O)O.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



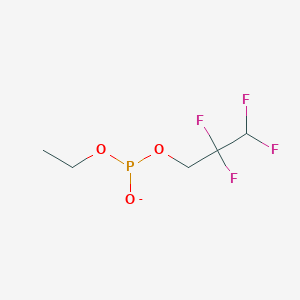
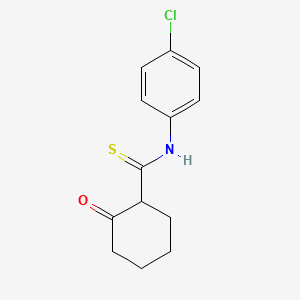
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
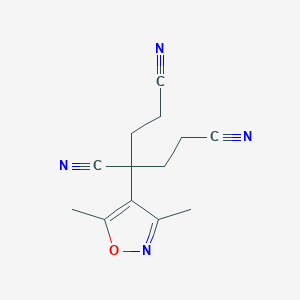
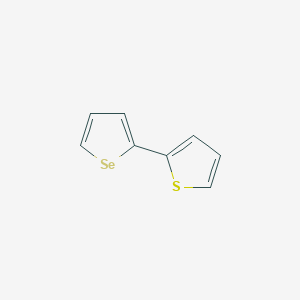
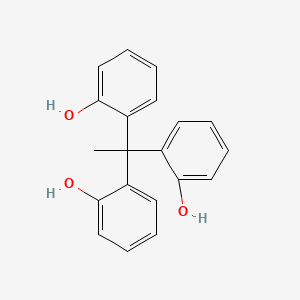
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
